Bienvenue dans la boutique en ligne BenchChem!

Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Analytical Method Validation Quality Control Regulatory Compliance

Atorvastatin 3-Deoxyhept-2E-Enoic Acid (EP Impurity J / USP 3-Deoxyhept-2-Enoic Acid) is the essential pharmacopoeia-mandated reference standard for accurate HPLC/LC-MS impurity profiling of Atorvastatin. Its unique 2,3-dehydroxy elimination structure gives distinct chromatographic and spectral properties, eliminating the misidentification and quantification errors common with generic substitutes. Supplied with comprehensive characterization documentation fully compliant with EP, USP, and ICH Q2(R1) guidelines to support seamless ANDA and DMF regulatory submissions. With ≥98% HPLC purity, this standard delivers the reliable calibration and traceability required to confirm batch compliance with the ≤0.10% pharmacopoeial limit for Impurity J. Procure this certified material to de-risk method validation and ensure the integrity of your quality control data.

Molecular Formula C33H33FN2O4
Molecular Weight 540.6 g/mol
CAS No. 1105067-93-3
Cat. No. B601622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin 3-Deoxyhept-2E-Enoic Acid
CAS1105067-93-3
Synonyms(2E)-2,3-Dehydroxy Atorvastatin;  (2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic Acid
Molecular FormulaC33H33FN2O4
Molecular Weight540.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1
InChIKeyMBPXXTUUUBBIRF-LQYYAUOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin 3-Deoxyhept-2E-Enoic Acid (CAS 1105067-93-3) – A Specified Pharmacopoeial Impurity for Analytical Reference Standards


Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as (2E)-2,3-Dehydroxy Atorvastatin and designated as Atorvastatin EP Impurity J [1] , is a specified related substance of the HMG-CoA reductase inhibitor Atorvastatin. It is defined in the European Pharmacopoeia (EP) monograph for Atorvastatin Calcium as Impurity J [2] and is recognized by the USP as Atorvastatin 3-Deoxyhept-2-Enoic Acid [3]. This compound is not an active pharmaceutical ingredient but serves as a critical reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing and regulatory submissions [4].

Why an Unqualified Atorvastatin 3-Deoxyhept-2E-Enoic Acid Standard Compromises Analytical Reliability


Atorvastatin 3-Deoxyhept-2E-Enoic Acid is a specific structural variant (a 2,3-dehydroxy elimination product) that differs significantly from other atorvastatin impurities in its chromatographic behavior and spectral properties [1]. Substituting a generic or unspecified impurity standard for this compound introduces substantial risk of misidentification, inaccurate quantification, and method validation failure [2]. Regulatory guidelines for Abbreviated New Drug Applications (ANDAs) mandate the use of well-characterized reference standards with documented purity, identity, and stability to ensure accurate impurity profiling and compliance with pharmacopoeial limits [3]. Without a verified standard for this specific impurity, analytical results cannot be reliably traced to a certified reference material, jeopardizing the integrity of quality control data and regulatory submissions [4].

Quantitative Differentiation of Atorvastatin 3-Deoxyhept-2E-Enoic Acid (CAS 1105067-93-3)


Purity and Characterization Compliance with Pharmacopoeial Standards

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is offered as a reference standard with a certified purity of ≥98% by HPLC, meeting or exceeding the requirements for use as an impurity standard in EP and USP monographs . In contrast, many generic atorvastatin impurities are supplied without detailed characterization or with lower purity specifications (e.g., 95% by HPLC) , which can lead to inaccurate calibration and method variability. This high-purity standard ensures precise quantification of Impurity J in drug substances and finished products, supporting compliance with ICH Q3A/Q3B guidelines .

Analytical Method Validation Quality Control Regulatory Compliance

Regulatory Recognition and Pharmacopoeial Designation

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is specifically identified as Atorvastatin EP Impurity J in the European Pharmacopoeia [1] and as Atorvastatin 3-Deoxyhept-2-Enoic Acid in the USP [2]. This dual-pharmacopoeial recognition is not universal among atorvastatin-related impurities; for example, many process impurities are only listed in one compendium or are considered unspecified. The compound is provided with comprehensive characterization data compliant with EP, USP, EMA, JP, and BP guidelines, ensuring its suitability for global regulatory submissions [3]. In comparison, non-pharmacopoeial impurities often lack such broad acceptance, limiting their utility in international ANDA filings.

Pharmaceutical Analysis Regulatory Affairs Quality Assurance

Structural and Molecular Differentiation

Atorvastatin 3-Deoxyhept-2E-Enoic Acid possesses a distinct molecular structure characterized by the elimination of the 2,3-dihydroxy group from the heptanoic acid chain, resulting in a double bond at the 2,3 position [1]. Its molecular formula is C₃₃H₃₃FN₂O₄ with a molecular weight of 540.62 g/mol . This structure differs markedly from other atorvastatin impurities, such as Impurity A (C₃₃H₃₅FN₂O₆, MW 574.64) and Impurity B (C₃₃H₃₅FN₂O₆, MW 574.64), which retain the dihydroxy motif [2]. This structural uniqueness results in distinct chromatographic retention times and UV absorption spectra, enabling unequivocal identification and separation from other impurities and the parent drug in HPLC methods [3].

Chemoinformatics Impurity Profiling Structural Elucidation

Application in Accelerated Method Development and Validation

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is employed as a key reference standard in the development of rapid HPLC methods for impurity profiling [1]. In a published method, the analysis of atorvastatin and its specified impurities, including Impurity J, was achieved in less than 15 minutes, which is approximately six times faster than the official European Pharmacopoeia method [2]. The use of a certified reference standard for Impurity J was essential for confirming peak identity and ensuring method accuracy. This accelerated method provides a quantifiable advantage in throughput for QC laboratories, reducing analysis time and mobile phase consumption compared to compendial methods that require longer run times [3].

Method Development HPLC Quality Control

Primary Use Cases for Atorvastatin 3-Deoxyhept-2E-Enoic Acid (CAS 1105067-93-3) Based on Evidence


Analytical Method Development and Validation for Atorvastatin Impurity Profiling

Atorvastatin 3-Deoxyhept-2E-Enoic Acid serves as a certified reference standard for developing and validating HPLC and LC-MS methods to quantify Impurity J in atorvastatin drug substances and finished products [1]. Its high purity (≥98% by HPLC) ensures accurate calibration curves and reliable method performance, meeting ICH Q2(R1) validation requirements .

Quality Control and Batch Release Testing in Pharmaceutical Manufacturing

This standard is essential for routine QC testing to ensure atorvastatin batches comply with pharmacopoeial limits for specified impurities [1]. The EP monograph for Atorvastatin Calcium mandates control of Impurity J, and using a well-characterized standard allows for accurate determination of its concentration, typically required to be ≤ 0.10% or as per product-specific limits .

Regulatory Submission Support for ANDA and DMF Filings

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is supplied with comprehensive characterization data compliant with EP, USP, and other regulatory guidelines [1]. This documentation supports the impurity section of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), demonstrating control over this specified impurity and facilitating regulatory approval in multiple jurisdictions .

Stability Studies and Forced Degradation Analysis

In stress testing and stability studies, this standard is used to identify and quantify the formation of Impurity J as a potential degradation product of atorvastatin [1]. Its distinct structural and spectral properties allow for unequivocal detection in complex stability-indicating methods, providing critical data on drug product shelf-life and storage conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.